ent-Benazepril is an enantiomer of benazepril, an angiotensin-converting enzyme inhibitor commonly used in the treatment of hypertension and heart failure. The compound is characterized by its ability to inhibit the renin-angiotensin-aldosterone system, thereby reducing blood pressure and improving cardiovascular outcomes. Benazepril is typically administered as its hydrochloride salt form, which enhances its solubility and bioavailability.
Benazepril was first introduced in the 1980s and has since been widely studied for its pharmacological effects. It is synthesized through various chemical methods that focus on achieving high purity and yield due to its clinical significance.
ent-Benazepril falls under the category of angiotensin-converting enzyme inhibitors. It is classified as a pharmaceutical compound with the following identifiers:
The synthesis of ent-Benazepril involves several intricate steps, primarily focusing on asymmetric synthesis to ensure the desired enantiomer is produced.
The molecular structure of ent-Benazepril can be described as follows:
Key structural data include:
ent-Benazepril undergoes several chemical reactions during its synthesis:
ent-Benazepril acts primarily by inhibiting angiotensin-converting enzyme (ACE), which plays a key role in converting angiotensin I into angiotensin II—a potent vasoconstrictor.
ent-Benazepril is primarily used in scientific research and clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4